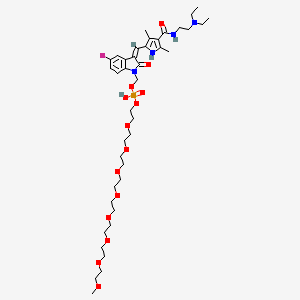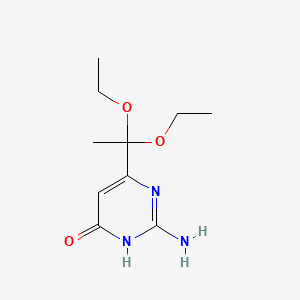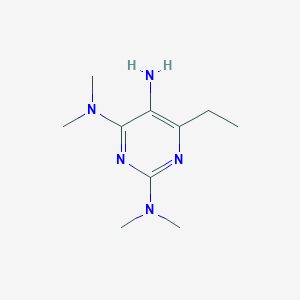
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The structure of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide consists of a thiadiazole ring attached to an isonicotinamide moiety, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide typically involves the reaction of isonicotinic acid hydrazide with thiocarbonyl compounds. One common method involves the cyclization of isonicotinic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by oxidation to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for N-(1,3,4-Thiadiazol-2-yl)isonicotinamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, sulfoxides, sulfones, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide has been extensively studied for its scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. In cancer cells, it induces apoptosis by promoting the accumulation of reactive oxygen species (ROS) and causing DNA damage . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine: Exhibits significant anti-inflammatory and antimicrobial properties.
TGN-020: An inhibitor of Aquaporin 4 (AQP4), used in neurological research.
The uniqueness of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide lies in its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
51988-00-2 |
|---|---|
Molekularformel |
C8H6N4OS |
Molekulargewicht |
206.23 g/mol |
IUPAC-Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) |
InChI-Schlüssel |
GPHIIJFSNURPGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)NC2=NN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)

![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)

![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)

